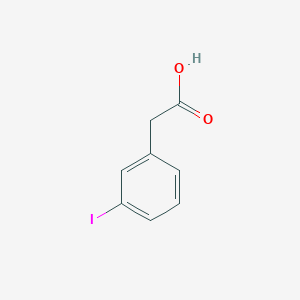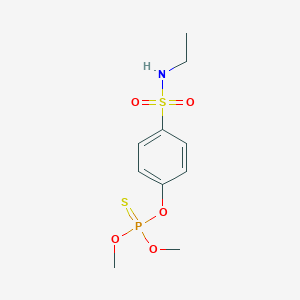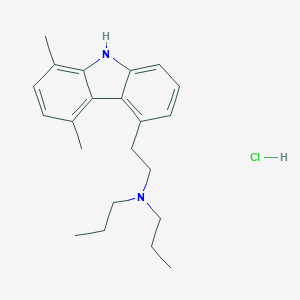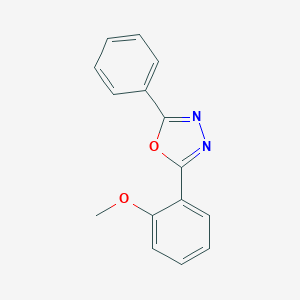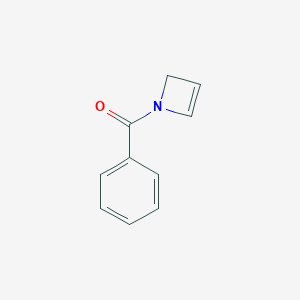
2H-azet-1-yl(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-azet-1-yl(phenyl)methanone, also known as APICA, is a synthetic designer drug that belongs to the class of synthetic cathinones. It has gained popularity in the illicit drug market due to its psychoactive effects, which are similar to those of amphetamines and cocaine. APICA is a potent stimulant that can induce euphoria, increased energy, and heightened alertness. Despite its popularity, APICA has been associated with several adverse effects, including addiction, psychosis, and cardiovascular problems.
作用機序
2H-azet-1-yl(phenyl)methanone acts as a potent stimulant by binding to and blocking the reuptake of dopamine, norepinephrine, and serotonin in the brain. This results in increased levels of these neurotransmitters, which can induce feelings of euphoria, increased energy, and heightened alertness. 2H-azet-1-yl(phenyl)methanone also acts as a monoamine oxidase inhibitor (MAOI), which can further increase the levels of these neurotransmitters.
生化学的および生理学的効果
2H-azet-1-yl(phenyl)methanone can have several biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems and dehydration. 2H-azet-1-yl(phenyl)methanone can also cause vasoconstriction, which can reduce blood flow to vital organs such as the brain and kidneys. 2H-azet-1-yl(phenyl)methanone can also cause hyperthermia, which can lead to muscle breakdown and kidney failure.
実験室実験の利点と制限
2H-azet-1-yl(phenyl)methanone is a useful tool for studying the effects of stimulants on the brain and behavior. It can be used to investigate the mechanisms underlying addiction and the potential therapeutic applications of stimulants. However, 2H-azet-1-yl(phenyl)methanone has several limitations as a research tool. It is a potent stimulant that can induce severe adverse effects, which can make it difficult to study in humans. 2H-azet-1-yl(phenyl)methanone is also a synthetic drug that is not found in nature, which can limit its relevance to real-world situations.
将来の方向性
There are several future directions for research on 2H-azet-1-yl(phenyl)methanone. One direction is to investigate the long-term effects of 2H-azet-1-yl(phenyl)methanone on the brain and behavior. Another direction is to investigate the potential therapeutic applications of 2H-azet-1-yl(phenyl)methanone, such as its use as an antidepressant or as a treatment for addiction. Finally, future research could investigate the potential neuroprotective effects of 2H-azet-1-yl(phenyl)methanone, such as its ability to promote the growth and survival of neurons.
合成法
2H-azet-1-yl(phenyl)methanone is synthesized through a multi-step process that involves the reaction of benzaldehyde with nitromethane to form 2-nitro-1-phenylpropan-1-ol. The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with ethyl chloroformate to form the corresponding carbamate, which is then cyclized to form the final product, 2H-azet-1-yl(phenyl)methanone.
科学的研究の応用
2H-azet-1-yl(phenyl)methanone has been the subject of several scientific studies aimed at understanding its pharmacological properties and potential therapeutic applications. One study investigated the effects of 2H-azet-1-yl(phenyl)methanone on the release of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. The study found that 2H-azet-1-yl(phenyl)methanone increased the release of both dopamine and serotonin, which may contribute to its psychoactive effects.
Another study investigated the potential use of 2H-azet-1-yl(phenyl)methanone as a treatment for depression. The study found that 2H-azet-1-yl(phenyl)methanone increased the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. The study suggested that 2H-azet-1-yl(phenyl)methanone may have antidepressant effects by increasing BDNF levels.
特性
CAS番号 |
136911-56-3 |
|---|---|
製品名 |
2H-azet-1-yl(phenyl)methanone |
分子式 |
C10H9NO |
分子量 |
159.18 g/mol |
IUPAC名 |
2H-azet-1-yl(phenyl)methanone |
InChI |
InChI=1S/C10H9NO/c12-10(11-7-4-8-11)9-5-2-1-3-6-9/h1-7H,8H2 |
InChIキー |
JKJGRPJPMQUBLL-UHFFFAOYSA-N |
SMILES |
C1C=CN1C(=O)C2=CC=CC=C2 |
正規SMILES |
C1C=CN1C(=O)C2=CC=CC=C2 |
同義語 |
Azete,1-benzoyl-1,2-dihydro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)
![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)

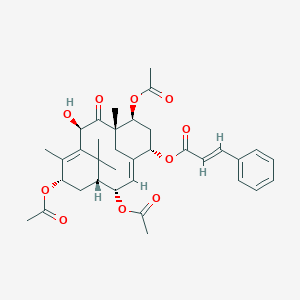
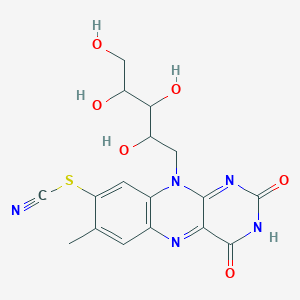
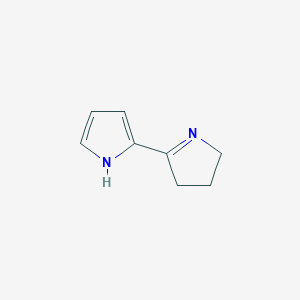
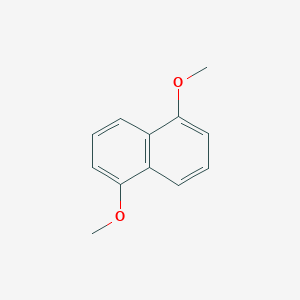
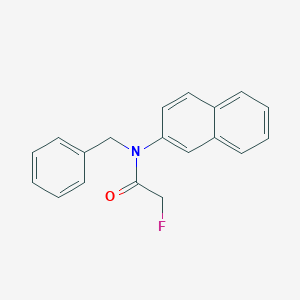
![(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B158594.png)
